

Spectral Analysis of 2,4-Difluorophenylhydrazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Difluorophenylhydrazine hydrochloride

Cat. No.: B1300041

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2,4-Difluorophenylhydrazine hydrochloride** (CAS No: 51523-79-6), a key intermediate in pharmaceutical and agrochemical research. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for these analyses, and presents a logical workflow for spectral data acquisition and interpretation.

Data Presentation

The following tables summarize the available quantitative spectral data for **2,4-Difluorophenylhydrazine hydrochloride**. It is important to note that while spectral data for this compound are referenced in several databases, complete, publicly accessible datasets with full peak assignments are limited. The information presented here is compiled from available sources and typical spectral ranges for analogous compounds.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results			

Note: ^1H NMR spectra are available from sources such as Sigma-Aldrich, however, specific chemical shifts and coupling constants were not found in the provided search results.[1][2]

Table 2: ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Note: ^{13}C NMR spectra are available from sources like Sigma-Aldrich, with DMSO-d6 being a reported solvent.[1][3] However, specific chemical shifts were not located in the search results.

Table 3: IR Spectral Data

Wavenumber (cm^{-1})	Intensity	Assignment
Specific peak data not available in search results	N-H stretch	
Aromatic C-H stretch		
C=C aromatic ring stretch		
C-N stretch		
C-F stretch		

Note: IR spectra have been recorded on instruments such as the Bruker Tensor 27 FT-IR using techniques like ATR-Neat or KBr pellet.[2] While the existence of the spectra is confirmed, a detailed list of absorption peaks is not publicly available in the search results.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
Data not available in search results	[M] $^{+\bullet}$	
Fragmentation Ions		

Note: Specific mass spectrometry data, including the molecular ion peak and fragmentation patterns for **2,4-Difluorophenylhydrazine hydrochloride**, were not found in the provided search results.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on generally accepted practices for the analysis of aromatic hydrazine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher).

Sample Preparation:

- Approximately 5-10 mg of **2,4-Difluorophenylhydrazine hydrochloride** is accurately weighed.
- The sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), which is a common solvent for this compound.[\[3\]](#)
- The solution is transferred to a 5 mm NMR tube.
- A small amount of an internal standard, typically Tetramethylsilane (TMS), may be added to reference the chemical shifts to 0.00 ppm.

¹H NMR Acquisition Parameters (Typical):

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 0-12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.

- Number of Scans: 16-64, to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition Parameters (Typical):

- Pulse Program: Proton-decoupled experiment.
- Spectral Width: 0-200 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.[\[2\]](#)

Methodology (Attenuated Total Reflectance - ATR):

- A background spectrum of the clean ATR crystal (e.g., diamond) is collected.
- A small amount of the solid **2,4-Difluorophenylhydrazine hydrochloride** sample is placed directly onto the ATR crystal.
- Pressure is applied to ensure good contact between the sample and the crystal.
- The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
- The spectrum is presented in terms of transmittance or absorbance.

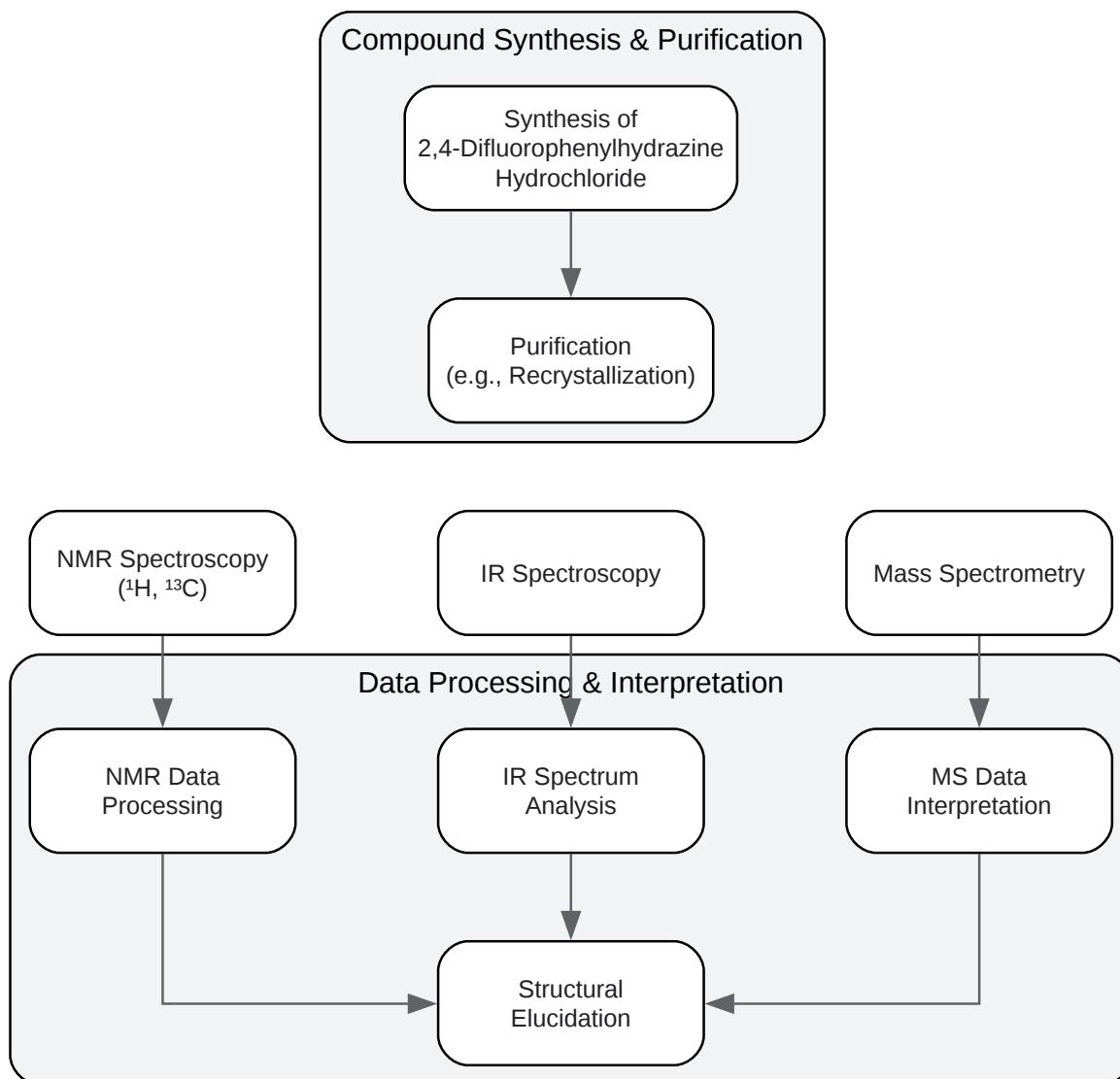
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for instance, one equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source.

Sample Preparation (for ESI):

- A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- The solution is infused into the mass spectrometer.


Experimental Conditions (Typical for ESI):

- Ionization Mode: Positive or negative ion mode.
- Capillary Voltage: 3-5 kV.
- Drying Gas Flow and Temperature: Optimized to desolvate the ions.
- Mass Range: Scanned over a range appropriate for the expected molecular weight (e.g., 50-500 m/z).

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like **2,4-Difluorophenylhydrazine hydrochloride**.

Workflow for Spectral Analysis of a Chemical Compound

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and spectral analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-BENZYL-1-PHENYLHYDRAZINE HYDROCHLORIDE(5705-15-7) 1H NMR [m.chemicalbook.com]
- 2. 2,4-Difluorophenylhydrazine hydrochloride | C6H7ClF2N2 | CID 2733301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Difluorophenylhydrazine hydrochloride(51523-79-6) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Spectral Analysis of 2,4-Difluorophenylhydrazine Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1300041#spectral-data-for-2-4-difluorophenylhydrazine-hydrochloride-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com